molecular formula C9H17NO B15261675 Decahydroisoquinolin-8a-ol

Decahydroisoquinolin-8a-ol

Cat. No.: B15261675
M. Wt: 155.24 g/mol
InChI Key: DKXIZGHCVIAUNR-UHFFFAOYSA-N
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Description

Decahydroisoquinolin-8a-ol is a nitrogen-containing heterocyclic compound with the chemical formula C9H17NO. It is a derivative of decahydroisoquinoline, which is the saturated form of isoquinoline. This compound is notable for its unique structure, which includes a fused-ring system that is often found in various natural and synthetic alkaloids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Decahydroisoquinolin-8a-ol can be synthesized through several methods. One common approach involves the hydrogenation of isoquinoline or tetrahydroisoquinoline under specific conditions. The hydrogenation process typically requires a catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. These reactors are designed to handle the high pressures and temperatures required for the hydrogenation process. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Decahydroisoquinolin-8a-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

Decahydroisoquinolin-8a-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of decahydroisoquinolin-8a-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Decahydroisoquinoline: The parent compound, which lacks the hydroxyl group.

    Tetrahydroisoquinoline: A partially saturated form of isoquinoline.

    Isoquinoline: The fully unsaturated aromatic compound.

Uniqueness

Decahydroisoquinolin-8a-ol is unique due to its hydroxyl group, which imparts distinct chemical reactivity and biological activity. This functional group allows for a variety of chemical modifications and interactions that are not possible with its parent compound, decahydroisoquinoline .

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2,3,4,4a,5,6,7,8-octahydro-1H-isoquinolin-8a-ol

InChI

InChI=1S/C9H17NO/c11-9-5-2-1-3-8(9)4-6-10-7-9/h8,10-11H,1-7H2

InChI Key

DKXIZGHCVIAUNR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CNCCC2C1)O

Origin of Product

United States

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